molecular formula C3H7NO3 B562606 L-Serine (2,3,3-D3) CAS No. 105591-10-4

L-Serine (2,3,3-D3)

Cat. No. B562606
CAS RN: 105591-10-4
M. Wt: 108.111
InChI Key: MTCFGRXMJLQNBG-RBXBQAPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine (2,3,3-D3) is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .


Synthesis Analysis

While cells can perform de novo serine synthesis, most transformed cells rely on serine uptake to meet their increased biosynthetic requirements . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .


Molecular Structure Analysis

The molecular formula of L-Serine (2,3,3-D3) is C3H4D3NO3 . It has a molecular weight of 108.11 g/mol .


Chemical Reactions Analysis

L-serine is a precursor for several neurotransmitters and its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .


Physical And Chemical Properties Analysis

L-Serine (2,3,3-D3) has a density of 1.4±0.1 g/cm3, a boiling point of 394.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

Biomolecular NMR

L-Serine (2,3,3-D3) is utilized in Biomolecular Nuclear Magnetic Resonance (NMR) to study the structure and dynamics of proteins and nucleic acids. The deuterium labeling helps in reducing NMR signal overlap and improving the resolution of spectroscopic data .

Clinical Mass Spectrometry

In Clinical Mass Spectrometry , L-Serine (2,3,3-D3) can be used as an internal standard to quantify serine levels in biological samples, aiding in the diagnosis and monitoring of diseases related to amino acid metabolism .

Metabolomics

Metabolomics: research benefits from L-Serine (2,3,3-D3) as it can be used to trace metabolic pathways and understand disease mechanisms at a molecular level, particularly in cancer metabolism studies .

Neurological Disease Treatment

L-Serine has therapeutic potential in treating neurological diseases such as epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease. It is being investigated for its safety and efficacy in human clinical trials .

Alzheimer’s Disease Progression

A study has indicated that serum D-serine levels increase significantly as Alzheimer’s Disease progresses. This suggests a role for L-Serine in the development or progression of Alzheimer’s Disease .

Neurotransmitter Synthesis

L-Serine is crucial for the synthesis of the neurotransmitters serotonin and dopamine , which play significant roles in mood regulation and cognitive functions .

Phospholipid and Sphingolipid Metabolism

Deficiency in L-Serine is associated with impaired nervous system function due to abnormal metabolism of phospholipids and sphingolipids. This highlights its importance in maintaining healthy cell membrane composition and function .

Proteomics

In Proteomics , L-Serine (2,3,3-D3) can be used to study post-translational modifications of proteins and understand protein-protein interactions within cells .

Safety And Hazards

L-Serine (2,3,3-D3) may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

L-serine has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The therapeutic potential of using L-serine as a general treatment for numerous CNS diseases and injuries is being explored .

properties

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-RBXBQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine (2,3,3-D3)

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